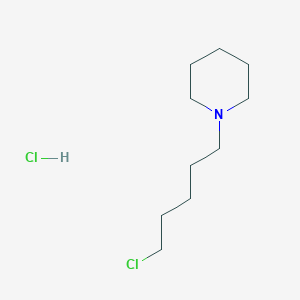
6-Chloro-5-methylpyridine-3-sulfonyl chloride
Overview
Description
6-Chloro-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 37105-10-5. It has a molecular weight of 226.08 and its IUPAC name is 6-chloro-5-methyl-3-pyridinesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2NO2S . The InChI code is 1S/C6H5Cl2NO2S/c1-4-2-5 (12 (8,10)11)3-9-6 (4)7/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Derivatives and Intermediates
6-Chloro-5-methylpyridine-3-sulfonyl chloride has been used in the synthesis of various heterocyclic compounds. For instance, Dmitrieva et al. (2009) explored the synthesis of 3-cyanopyridine-2-sulfonyl chlorides, where the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones was conducted, leading to compounds like 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride. This compound was used to produce N-substituted sulfonylamides, highlighting its role as a versatile intermediate in chemical syntheses (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).
Reactions and Transformations
The compound has been involved in studies detailing its reactions and transformations. Obafemi (1982) described the reactions of similar sulfonyl chlorides like 5-chloro-2-thiophenesulfonyl chloride, which underwent various reactions with ammonia, hydrazine hydrate, and other compounds to form different sulfonamides. These studies contribute to the understanding of the chemical behavior and potential applications of sulfonyl chlorides in organic synthesis (Obafemi, 1982).
Preparation and Characterization
The preparation and characterization of sulfonyl chlorides, including those structurally similar to this compound, have been a subject of research. For example, Cremlyn and Pannell (1978, 1979) investigated the preparation of sulfonyl derivatives of phenoxyacetamide, providing insights into the synthesis routes and characterizing the compounds formed. Such studies are crucial for understanding how these compounds can be efficiently synthesized and utilized in further chemical reactions (Cremlyn & Pannell, 1978, 1979).
Chemical Modifications and Applications
The chemical modifications and potential applications of sulfonyl chlorides have also been explored. Pogorelova et al. (2006) studied the sulfochlorination of 6-methyluracil with chlorosulfonic acid, discussing the lactam-lactim tautomerism and ways to increase the yield of sulfonyl chloride. This research contributes to the development of efficient methods for producing sulfonyl chlorides and their derivatives, which can have various applications in chemical and pharmaceutical industries (Pogorelova, Orlov, & Isak, 2006).
Safety and Hazards
properties
IUPAC Name |
6-chloro-5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVMBZCJFWJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37105-10-5 | |
| Record name | 6-chloro-5-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

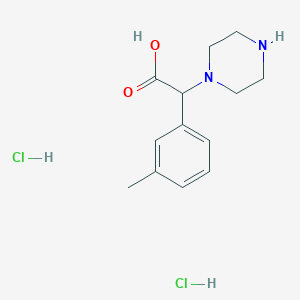
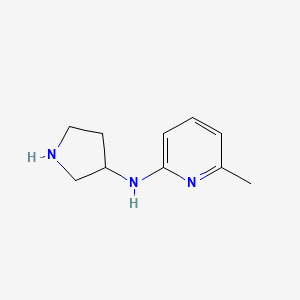

![2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1422938.png)
![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)
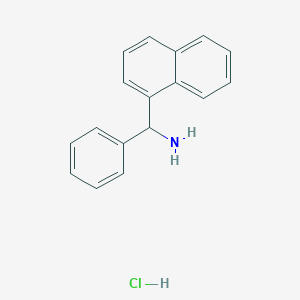
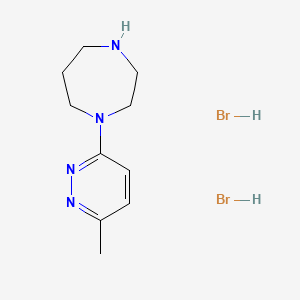


![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)
![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

